ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate is a synthetic heterocyclic compound featuring a thiophene core substituted with a 4-bromobenzamido group, a methyl group at position 4, and a benzodioxole-containing side chain at position 3. The ethyl ester at position 3 enhances its lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXSTKYXSROJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole followed by treatment with ethylene oxide and Grignard reagents.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling of the Benzodioxole and Thiophene Moieties: The final step involves coupling the benzodioxole moiety with the thiophene ring under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a benzodioxole-methyl group, brominated benzamido substituent, and thiophene-ester framework. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 4-bromobenzamido group in the target compound is structurally analogous to brominated aromatic substituents in other bioactive molecules (e.g., compound 39l and oxadiazole derivatives in ). Bromine’s electron-withdrawing nature enhances electrophilic interactions with biological targets. Benzodioxole derivatives are known for CNS activity due to their ability to cross the blood-brain barrier.
Thiophene vs. Heterocyclic Cores :
- Thiophene-based compounds (e.g., target and oxadiazole 5) often exhibit improved π-π stacking interactions with enzyme active sites compared to isoxazole or thiazolo-pyrimidine cores .
- The ethyl ester in the target compound may offer better solubility than methyl esters (e.g., compound in ) in hydrophobic environments.
Synthetic Pathways :
- Amide coupling (for the 4-bromobenzamido group).
- Nucleophilic substitution or alkylation for benzodioxole-methyl attachment.
- Esterification for the ethyl carboxylate moiety.
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-bromobenzamido)-4-methylthiophene-3-carboxylate is a complex compound that combines various pharmacophores, potentially leading to diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound's structure features a thiophene core substituted with a benzodioxole moiety and an amido group. This unique combination may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrN2O5S |
| Molecular Weight | 469.38 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Studies indicate that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory properties. Research has demonstrated that specific substitutions on the thiophene ring can enhance this effect, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The presence of the benzodioxole moiety may also contribute to these effects by modulating oxidative stress responses.
Anticancer Activity
Recent studies have highlighted the potential of thiophene-based compounds in cancer therapy. This compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structures to this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anti-inflammatory Mechanisms : In a controlled experiment using animal models, a thiophene derivative was shown to reduce paw edema significantly in a carrageenan-induced inflammation model, supporting its potential use in treating inflammatory conditions .
- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines demonstrated that treatment with similar thiophene compounds led to increased levels of apoptotic markers and decreased viability of cancer cells after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
